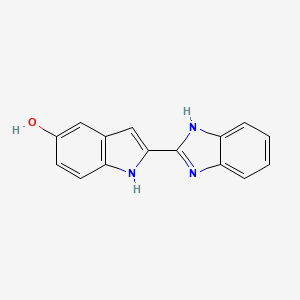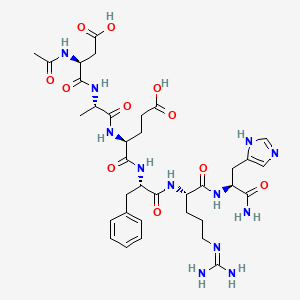
ER degrader 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ER degrader 7 is a selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive breast cancer. This compound works by binding to the estrogen receptor, leading to its degradation and subsequent downregulation. This mechanism helps to inhibit the growth of estrogen receptor-positive cancer cells, making it a valuable tool in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ER degrader 7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ER degrader 7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature .
Major Products:
Scientific Research Applications
ER degrader 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors.
Biology: Helps in understanding the role of estrogen receptors in cellular processes.
Medicine: Investigated for its potential in treating estrogen receptor-positive breast cancer and overcoming resistance to other endocrine therapies.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
ER degrader 7 exerts its effects by binding to the estrogen receptor, increasing its hydrophobicity and instability. This leads to the receptor’s degradation and downregulation, effectively inhibiting estrogen receptor signaling pathways. The molecular targets involved include the estrogen receptor alpha and various co-regulatory proteins that modulate its activity .
Comparison with Similar Compounds
ER degrader 7 is unique compared to other similar compounds due to its high potency and selectivity for the estrogen receptor. Similar compounds include:
Fulvestrant: An injectable SERD with a similar mechanism of action but limited by its administration route.
Elacestrant: An oral SERD with improved pharmacokinetics and efficacy compared to fulvestrant.
Camizestrant: Another next-generation oral SERD with strong antitumor activity in preclinical models.
This compound stands out due to its oral bioavailability and robust antitumor activity, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C33H31F4N3O5SSe |
|---|---|
Molecular Weight |
736.6 g/mol |
IUPAC Name |
[6-[4-[6-[(2-fluorophenyl)-(2,2,2-trifluoroethyl)sulfamoyl]-3-(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-2-en-2-yl]anilino]-6-oxohexyl] selenocyanate |
InChI |
InChI=1S/C33H31F4N3O5SSe/c34-25-6-3-4-7-26(25)40(19-33(35,36)37)46(43,44)28-18-27-30(21-11-15-24(41)16-12-21)31(32(28)45-27)22-9-13-23(14-10-22)39-29(42)8-2-1-5-17-47-20-38/h3-4,6-7,9-16,27-28,32,41H,1-2,5,8,17-19H2,(H,39,42) |
InChI Key |
UBCZFNCFEZWGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(=C(C1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)NC(=O)CCCCC[Se]C#N)S(=O)(=O)N(CC(F)(F)F)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)

![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)


![(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12391235.png)




